

# Alvelestat Efficacy in AATD: A Comparative Analysis of Monotherapy versus Augmentation Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Alvelestat**

Cat. No.: **B605355**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **alvelestat**, an oral neutrophil elastase inhibitor, as a monotherapy and in combination with augmentation therapy for the treatment of Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease. The data presented is primarily derived from the Phase 2 clinical trials, ASTRAEUS and ATALANTa, offering insights into the drug's mechanism of action and clinical potential.

## Mechanism of Action

**Alvelestat** is a selective, reversible inhibitor of neutrophil elastase (NE).<sup>[1]</sup> In AATD, a deficiency of alpha-1 antitrypsin leads to unchecked NE activity in the lungs, resulting in the breakdown of elastin and progressive lung damage.<sup>[2][3]</sup> **Alvelestat** directly counteracts this by binding to and inhibiting NE, thereby reducing the proteolytic burden on the lungs.<sup>[4][5]</sup>

Below is a diagram illustrating the signaling pathway of neutrophil elastase in AATD and the point of intervention for **alvelestat**.



[Click to download full resolution via product page](#)

Caption: **Alvelestat**'s mechanism of action in the AATD inflammatory cascade.

## Clinical Trial Data: A Comparative Overview

Two key Phase 2 trials, ASTRAEUS and ATALANTa, have evaluated the efficacy of **alvelestat**. The ASTRAEUS trial focused on **alvelestat** as a monotherapy in patients not receiving augmentation therapy, while the ATALANTa trial included a cohort of patients on concurrent augmentation therapy.[3][6]

### Table 1: Key Biomarker Changes with Alvelestat Monotherapy (ASTRAEUS Trial)

The ASTRAEUS trial evaluated two doses of **alvelestat** (120 mg bid and 240 mg bid) against a placebo over a 12-week period in patients not on augmentation therapy.[7]

| Biomarker                          | Alvelestat 120 mg bid (Mean Change from Baseline) | Alvelestat 240 mg bid (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
|------------------------------------|---------------------------------------------------|---------------------------------------------------|-------------------------------------|
| Blood Neutrophil Elastase Activity | -83.5% (p=0.023 vs baseline)                      | -93.3% (p<0.001 vs baseline)                      | No significant change               |
| Αα-Val360                          | No consistent change                              | -22.7% (p=0.004 vs baseline, p=0.001 vs placebo)  | Increase at all time points         |
| Desmosine                          | No consistent change                              | -13.2% (p=0.045 vs baseline, p=0.041 vs placebo)  | Increase over time                  |

Data sourced from presentations of the ASTRAEUS trial results.[\[8\]](#)[\[9\]](#)

## Table 2: Alvelestat Efficacy in Patients With and Without Augmentation Therapy (ATALANTa Trial)

The ATALANTa trial investigated **alvelestat** at a dose of 120 mg bid in a broader AATD population, including patients on augmentation therapy.[\[7\]](#) In the **alvelestat** arm, 44% of patients were on augmentation therapy, compared to 48% in the placebo arm.[\[7\]](#)

| Endpoint                            | Alvelestat 120 mg bid (in patients not on augmentation) | Alvelestat 120 mg bid (in patients on augmentation) | Placebo         |
|-------------------------------------|---------------------------------------------------------|-----------------------------------------------------|-----------------|
| Blood Neutrophil Elastase Reduction | -19.6 ng/ml (p=0.0013 vs baseline)                      | -14.9 ng/ml (p=0.058 vs baseline)                   | Not significant |
| SGRQ Total Score (vs Placebo)       | p=0.10                                                  | Not reported                                        | -               |
| SGRQ Activity Domain (vs Placebo)   | p=0.01                                                  | Not reported                                        | -               |

Data sourced from the European Respiratory Journal publication on the ATALANTa and ASTRAEUS trials.[\[3\]](#)

## Table 3: Pooled Analysis of Exacerbation Rates (ASTRAEUS & ATALANTa)

A pooled analysis of both trials provided insights into the effect of **alvelestat** on acute exacerbations.[\[7\]](#)

| Group                     | Percentage of Patients with an Exacerbation |
|---------------------------|---------------------------------------------|
| Alvelestat (pooled doses) | 9%                                          |
| Placebo                   | 16%                                         |

It is important to note that augmentation therapy has not demonstrated a benefit in reducing exacerbations in previous large clinical trials.[\[7\]](#)

## Experimental Protocols

### ASTRAEUS Trial (NCT03636347)

- Objective: To assess the dose, efficacy, safety, and tolerability of **alvelestat** in AATD patients with emphysema who were not receiving augmentation therapy.[\[7\]](#)
- Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled, dose-ranging study.[\[7\]](#)
- Participants: 99 adults with severe AATD (PiZZ genotype) and emphysema.[\[10\]](#) Patients were either naïve to augmentation therapy or had undergone a washout period of at least 6 months.
- Intervention: Patients were randomized to receive **alvelestat** 120 mg bid, **alvelestat** 240 mg bid, or placebo for 12 weeks.[\[7\]](#)
- Primary Endpoints: Change from baseline in blood neutrophil elastase activity, Aα-Val360, and desmosine levels.[\[7\]](#)[\[10\]](#)

- Secondary and Exploratory Endpoints: Safety and tolerability, pharmacokinetics, spirometry, exacerbation rates, and St. George's Respiratory Questionnaire (SGRQ).[\[7\]](#)

## ATALANTa Trial (NCT03679598)

- Objective: To investigate the mechanistic effect and safety of **alvelestat** in a broader population of AATD patients, including those on augmentation therapy.[\[7\]](#)[\[11\]](#)
- Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled, proof-of-concept study.[\[11\]](#)
- Participants: 63 adults with AATD, including those with less severe phenotypes (e.g., Pi\*SZ) and those currently receiving augmentation therapy.[\[7\]](#)
- Intervention: Patients were randomized to receive **alvelestat** 120 mg bid or placebo for 12 weeks.[\[7\]](#)
- Primary Endpoint: Change from baseline in plasma desmosine/isodesmosine.[\[11\]](#)
- Secondary Endpoints: Safety and tolerability, changes in other biomarkers of NE activity, and patient-reported outcomes.[\[3\]](#)

Below is a diagram illustrating the experimental workflow of the ASTRAEUS and ATALANTa trials.

[Click to download full resolution via product page](#)

Caption: Workflow of the ASTRAEUS and ATALANTa Phase 2 clinical trials.

## Summary and Future Directions

The available data suggests that **alvelestat**, particularly at the 240 mg bid dose, effectively suppresses key biomarkers of NE activity and lung damage in AATD patients not receiving augmentation therapy.<sup>[3]</sup> The 120 mg bid dose also demonstrated an effect on NE activity, and in the ATALANTa trial, showed a significant improvement in the SGRQ Activity domain for patients not on augmentation therapy.<sup>[3][7]</sup>

For patients already on augmentation therapy, the addition of **alvelestat** 120 mg bid in the ATALANTa trial resulted in a numerical reduction in neutrophil elastase, though this was not statistically significant compared to placebo.<sup>[3]</sup> The effect of the higher 240 mg bid dose in this subpopulation has not yet been reported.

The pooled analysis indicating a reduction in exacerbations with **alvelestat** is a promising finding that warrants further investigation, especially given the lack of a similar effect with augmentation therapy alone.[\[7\]](#)

These Phase 2 findings support the progression of **alvelestat** to larger, longer-term Phase 3 trials to definitively establish its clinical efficacy on patient-reported outcomes and lung function decline, both as a monotherapy and as an adjunct to augmentation therapy.[\[3\]](#) The safety profile of **alvelestat** has been generally favorable, with headache being the most common adverse event.[\[3\]](#)[\[7\]](#) Further studies will be crucial to fully delineate the role of this novel oral therapy in the management of AATD-associated lung disease.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mereo BioPharma announces Positive Top-Line Efficacy and Safety Data from “ASTRAEUS” Phase 2 Trial of Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Emphysema - BioSpace [biospace.com]
- 2. oaepublish.com [oaepublish.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. mereobiopharma.com [mereobiopharma.com]
- 5. Neutrophil elastase promotes macrophage cell adhesion and cytokine production through the integrin-Src kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mereobiopharma.com [mereobiopharma.com]
- 8. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference - BioSpace [biospace.com]
- 9. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s [globenewswire.com]
- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Alvelestat Efficacy in AATD: A Comparative Analysis of Monotherapy versus Augmentation Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605355#alvelestat-s-efficacy-with-and-without-augmentation-therapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)